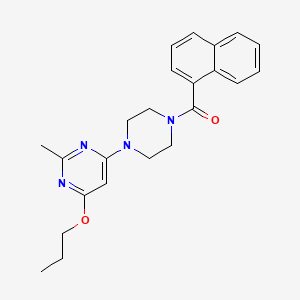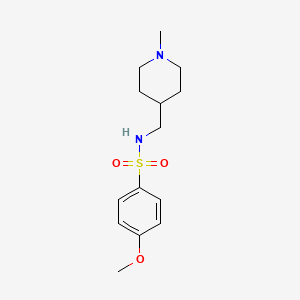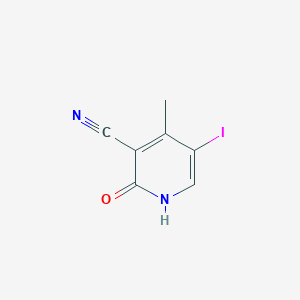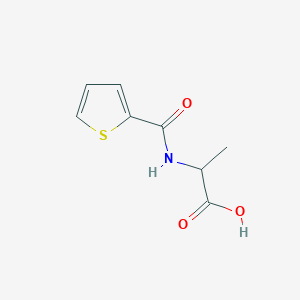
2-(チオフェン-2-カルボニルアミノ)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophene-2-carbonylamino)propanoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
2-(Thiophene-2-carbonylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a hypoxia-inducible factor (HIF) inhibitor, which can protect cells under hypoxic conditions.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用機序
Target of Action
Similar compounds, such as furan- and thiophene-2-carbonyl amino acid derivatives, have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a crucial enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a significant role in cellular response to low oxygen conditions .
Mode of Action
While the exact interaction of 2-(thiophene-2-carbonylamino)propanoic acid with its targets is not clearly defined, it’s plausible that it might act similarly to its related compounds. These compounds inhibit FIH-1, thereby preventing the hydroxylation of HIF. This inhibition allows HIF to escape degradation and translocate to the nucleus, where it can activate the transcription of various genes involved in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of FIH-1 and the subsequent stabilization of HIF can affect several biochemical pathways. HIF regulates many genes involved in angiogenesis, cell proliferation, metabolism, and apoptosis. Therefore, the activation of HIF can lead to increased blood vessel formation, altered energy metabolism, and increased cell survival under hypoxic conditions .
Result of Action
The molecular and cellular effects of 2-(thiophene-2-carbonylamino)propanoic acid’s action would likely be related to the effects of HIF activation. This could include promoting cell survival under low oxygen conditions, altering cellular metabolism, and promoting the formation of new blood vessels .
生化学分析
Cellular Effects
The cellular effects of 2-(thiophene-2-carbonylamino)propanoic Acid are largely unexplored. Given its potential to inhibit FIH-1 , it may influence cell function by modulating the cellular response to hypoxia. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level by binding to and inhibiting FIH-1 , thereby influencing the activity of HIF-α and potentially affecting gene expression related to hypoxia response.
Metabolic Pathways
As a carboxylic acid, it may undergo metabolism via conversion to its corresponding coenzyme A derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(thiophene-2-carbonylamino)propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(Thiophene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
類似化合物との比較
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Comparison: 2-(Thiophene-2-carbonylamino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thiophene-2-carboxylic acid, which is primarily used as a catalyst, 2-(thiophene-2-carbonylamino)propanoic acid has broader applications in medicine and industry .
特性
IUPAC Name |
2-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDNMHHSJZLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
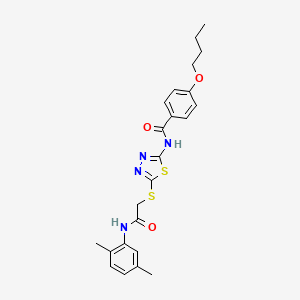
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
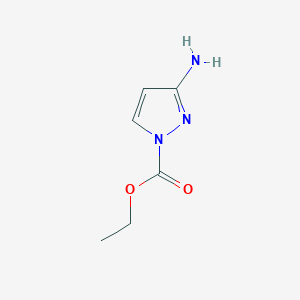

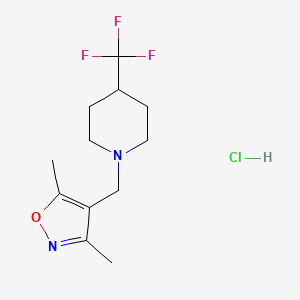
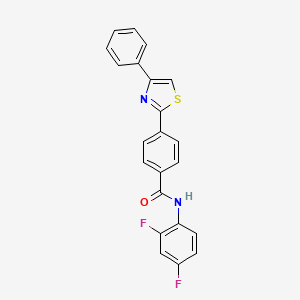
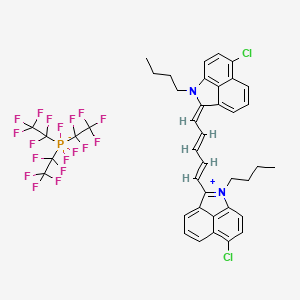
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
